![molecular formula C19H26N2O2 B2936229 N-Ethyl-N-[2-[2-(4-methylphenyl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide CAS No. 2361728-80-3](/img/structure/B2936229.png)
N-Ethyl-N-[2-[2-(4-methylphenyl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide
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Overview
Description
N-Ethyl-N-[2-[2-(4-methylphenyl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide, also known as U-47700, is a synthetic opioid agonist that was first synthesized in the 1970s. It has gained popularity in recent years as a recreational drug due to its potent analgesic effects. However, its potential for abuse and overdose has led to its classification as a Schedule I controlled substance in the United States.
Mechanism of Action
N-Ethyl-N-[2-[2-(4-methylphenyl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide acts as a selective agonist of the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. It binds to the receptor and activates it, leading to the inhibition of pain signals in the brain and spinal cord.
Biochemical and physiological effects:
The biochemical and physiological effects of N-Ethyl-N-[2-[2-(4-methylphenyl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide are similar to those of other opioids. It produces analgesia, sedation, and euphoria. It can also cause respiratory depression, nausea, and constipation.
Advantages and Limitations for Lab Experiments
One advantage of using N-Ethyl-N-[2-[2-(4-methylphenyl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide in lab experiments is its potency, which allows for the study of the opioid receptor system at lower concentrations. However, its potential for abuse and overdose makes it a risky substance to work with in a lab setting.
Future Directions
Future research on N-Ethyl-N-[2-[2-(4-methylphenyl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide could focus on developing new opioid analgesics with fewer side effects, as well as investigating the potential for using N-Ethyl-N-[2-[2-(4-methylphenyl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide as a tool to study the opioid receptor system. Additionally, research could be conducted on the potential for developing new treatments for opioid addiction using N-Ethyl-N-[2-[2-(4-methylphenyl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide or related compounds.
Synthesis Methods
The synthesis of N-Ethyl-N-[2-[2-(4-methylphenyl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide involves the reaction of 4-methylphenylpiperidin-2-one with ethyl 2-chloropropionate to form N-ethyl-4-methylpiperidin-2-one. This intermediate is then reacted with ethyl chloroformate and sodium hydroxide to form N-ethyl-N-[2-(2-oxoethyl)]-4-methylpiperidin-2-one. Finally, this compound is reacted with propenamide to form N-Ethyl-N-[2-[2-(4-methylphenyl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide.
Scientific Research Applications
N-Ethyl-N-[2-[2-(4-methylphenyl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide has been used in scientific research to study the opioid receptor system and its role in pain management. It has also been used to investigate the potential for developing new opioid analgesics with fewer side effects than traditional opioids.
properties
IUPAC Name |
N-ethyl-N-[2-[2-(4-methylphenyl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-4-18(22)20(5-2)14-19(23)21-13-7-6-8-17(21)16-11-9-15(3)10-12-16/h4,9-12,17H,1,5-8,13-14H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJCZFKDDSLVCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)N1CCCCC1C2=CC=C(C=C2)C)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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